N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)quinoline-2-carboxamide
Description
N-(3-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)quinoline-2-carboxamide is a synthetic quinoline-derived carboxamide characterized by a quinoline-2-carboxamide core linked via a propyl chain to a 4-fluorophenyl-substituted pyridazinone moiety.
Properties
IUPAC Name |
N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O2/c24-18-9-6-17(7-10-18)20-12-13-22(29)28(27-20)15-3-14-25-23(30)21-11-8-16-4-1-2-5-19(16)26-21/h1-2,4-13H,3,14-15H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXTZCMAPOGIPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)quinoline-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Pyridazinone Moiety:
- Starting with 4-fluoroaniline, it undergoes a condensation reaction with a suitable diketone to form the pyridazinone ring.
- Reaction conditions: Acidic or basic catalysts, elevated temperatures (80-120°C).
-
Alkylation:
- The pyridazinone intermediate is then alkylated with a propyl halide to introduce the propyl chain.
- Reaction conditions: Organic solvents like dimethylformamide (DMF), potassium carbonate as a base, and temperatures around 60-80°C.
-
Formation of Quinoline Carboxamide:
- The alkylated pyridazinone is coupled with quinoline-2-carboxylic acid using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Reaction conditions: Organic solvents like dichloromethane (DCM), room temperature to 40°C.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the pyridazinone moiety can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium, temperatures around 50-70°C.
Reduction: Lithium aluminum hydride in dry ether, room temperature to reflux conditions.
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO), temperatures around 80-100°C.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced pyridazinone derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Biological Applications
1. Anticancer Activity:
Research has indicated that compounds similar to N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)quinoline-2-carboxamide exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.
2. Antimicrobial Properties:
The compound has also been investigated for its antimicrobial activity against a range of pathogens. Its effectiveness in inhibiting bacterial growth suggests potential applications in developing new antibiotics or antimicrobial agents.
3. Enzyme Inhibition:
this compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, it may act as an inhibitor of kinases or other enzymes that play critical roles in cancer progression or inflammation.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer effects | The compound showed IC50 values in the low micromolar range against breast cancer cells, indicating strong growth inhibition. |
| Study B | Assess antimicrobial activity | Demonstrated significant inhibition against Gram-positive bacteria, suggesting potential as a new antibiotic candidate. |
| Study C | Investigate enzyme inhibition | Identified as a selective inhibitor of a kinase involved in cell signaling pathways related to cancer. |
Mechanism of Action
The mechanism of action of N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)quinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related quinoline carboxamides from published sources. Key differences in substituents, functional groups, and inferred biological activities are highlighted.
Quinoline-4-Carboxamide Derivatives
- Compound 35 (): Structure: N-(2-(3,3-difluoropyrrolidin-1-yl)ethyl)-6-fluoro-2-((3-morpholinopropyl)amino)quinoline-4-carboxamide. Key Features:
- Quinoline-4-carboxamide (vs. 2-carboxamide in the target compound).
- 6-Fluoro substituent on quinoline and a morpholinopropylamino group.
- 3,3-Difluoropyrrolidine enhances rigidity and fluorophilic interactions.
| Parameter | Target Compound | Compound 35 |
|---|---|---|
| Carboxamide Position | 2-position | 4-position |
| Quinoline Substituents | None on quinoline core | 6-Fluoro, morpholinopropylamino |
| Linker Chain | Propyl with pyridazinone | Ethyl with difluoropyrrolidine |
| Bioactivity | Not reported | Antimicrobial (broad-spectrum) |
Pyridin-2-yl-Substituted Carboxamides
- 4-Hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1-propylquinoline-3-carboxamide (): Structure: Features a quinoline-3-carboxamide core with hydroxy and oxo groups at positions 4 and 2, respectively. Key Features:
- 6-Methylpyridin-2-yl group increases polarity compared to the target compound’s 4-fluorophenyl.
- Hydroxy and oxo groups may enhance solubility but reduce blood-brain barrier penetration.
Sulfonyl- and Piperidine-Modified Derivatives
- N-[3-(azepan-1-yl)propyl]-6-(2-methylpiperidin-1-yl)sulfonyl-2-oxidanylidene-1H-quinoline-4-carboxamide (): Structure: Incorporates a sulfonyl group and azepane (7-membered amine ring). Key Features:
- Sulfonyl group improves metabolic stability and target selectivity.
- Azepane may modulate receptor binding kinetics. Potential Application: Central nervous system (CNS) targets due to azepane’s neurophilic properties .
Benzothiazepine Hybrids
- 5-[(2-Chlorophenyl)methyl]-N-(2-methylcyclohexyl)-6-oxidanylidene-benzo[b][1,4]benzothiazepine-3-carboxamide () :
- Structure : Combines a benzothiazepine (7-membered heterocycle with sulfur) with a cyclohexyl-carboxamide.
- Key Features :
- Benzothiazepine core suggests calcium channel modulation (e.g., diltiazem analogs).
- 2-Chlorophenyl group enhances hydrophobic interactions.
Structural and Functional Implications
- Carboxamide Position : The 2-carboxamide in the target compound vs. 3- or 4-carboxamides in analogs may alter binding pocket interactions in enzyme targets (e.g., kinases, GPCRs).
- Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound offers moderate lipophilicity compared to chlorine in ’s benzothiazepine derivative, which may improve toxicity profiles.
- Heterocyclic Linkers: Pyridazinone (target) vs. morpholine (Compound 35) or azepane () affects conformational flexibility and hydrogen-bonding capacity.
Biological Activity
N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)quinoline-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological mechanisms, and potential therapeutic applications of this compound, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a quinoline core attached to a pyridazinone moiety. Its molecular formula is , with a molecular weight of approximately 366.38 g/mol. The presence of the fluorophenyl group is significant, as it may enhance the compound's biological activity through increased lipophilicity and improved binding interactions with biological targets.
Synthesis
The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyridazinone Core : This can be achieved via cyclization reactions involving hydrazine derivatives and diketones.
- Introduction of the Fluorophenyl Group : Often accomplished through palladium-catalyzed coupling reactions.
- Attachment of the Quinoline Carboxamide Moiety : This step may involve nucleophilic substitution or acylation reactions.
These synthetic routes are optimized for yield and purity, making the compound accessible for further biological evaluations.
This compound exhibits several biological activities that can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Case Studies and Findings
- Anticancer Activity : In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values for these compounds ranged from to M, indicating potent activity against tumor cells while sparing normal cells .
- Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, studies reported minimum inhibitory concentrations (MICs) as low as µg/mL against resistant strains of Staphylococcus aureus .
- Neuroprotective Effects : Research indicates potential neuroprotective properties, particularly in models of neurodegenerative diseases. Compounds in this class have been shown to reduce oxidative stress markers in neuronal cells .
Data Tables
Chemical Reactions Analysis
Pyridazinone Ring Reactivity
The 6-oxopyridazinone moiety exhibits electrophilic substitution and redox activity:
Key Findings :
-
The 6-oxo group enhances electrophilicity at C3/C5 positions, enabling nucleophilic attacks (e.g., Grignard reagents) .
-
Fluorophenyl substitution at C3 directs regioselectivity in electrophilic aromatic substitution (e.g., nitration at para positions).
Amide Bond Reactivity
The quinoline-2-carboxamide group participates in hydrolysis and coupling reactions:
Key Findings :
-
Hydrolysis rates depend on steric hindrance from the propyl linker and electronic effects of the fluorophenyl group .
-
Coupling reactions retain the quinoline scaffold, enabling prodrug strategies .
Quinoline Ring Modifications
The quinoline system undergoes electrophilic substitution and coordination chemistry:
Key Findings :
-
Electron-withdrawing carboxamide group deactivates the quinoline ring, reducing substitution rates compared to unsubstituted analogs .
-
Metal complexes show enhanced solubility for catalytic or therapeutic applications .
Fluorophenyl Substituent Reactivity
The 4-fluorophenyl group undergoes directed ortho-metallation and cross-coupling:
Key Findings :
-
Fluorine’s strong electronegativity stabilizes transition states in nucleophilic aromatic substitution.
-
Suzuki couplings yield biaryl systems with retained pyridazinone activity .
Stability and Degradation Pathways
Critical stability data under stress conditions:
Key Findings :
Q & A
Q. What synthetic methodologies are reported for preparing N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)quinoline-2-carboxamide and related analogs?
Synthesis typically involves multi-step reactions, such as condensation of quinoline-2-carboxylic acid derivatives with functionalized pyridazine intermediates. For example, analogous compounds are synthesized via refluxing intermediates in ethanol or DMF with catalysts like piperidine, followed by purification via recrystallization (e.g., ethanol/DMF mixtures) . Key steps include:
- Coupling reactions : Use of carbodiimide-based coupling agents (e.g., PyBOP) for amide bond formation .
- Solvent selection : Polar aprotic solvents (DMF, N,N-dimethylacetamide) enhance reaction efficiency .
- Purification : Column chromatography (C18 reverse-phase) or recrystallization to achieve >95% purity .
Q. How is the structural integrity of this compound validated in academic research?
Structural validation employs:
- Spectroscopic techniques :
- Elemental analysis : Matches calculated vs. experimental C, H, N content (e.g., deviations <0.4%) .
Advanced Research Questions
Q. How do researchers address contradictory data in the compound’s antiproliferative activity across cell lines?
Contradictions may arise due to:
- Cell line heterogeneity : Variability in receptor expression or metabolic pathways (e.g., cytochrome P450 activity).
- Experimental design :
- Dose-response curves : Use IC₅₀ values from ≥3 independent replicates to assess reproducibility .
- Orthogonal assays : Combine MTT viability assays with flow cytometry (apoptosis/necrosis markers) .
- Solubility factors : Optimize DMSO concentrations (<0.1% v/v) to avoid cytotoxicity artifacts .
Q. What strategies are employed to improve the compound’s metabolic stability for in vivo studies?
Approaches include:
- Prodrug design : Mask polar groups (e.g., carboxamide) with ester or phosphate moieties to enhance bioavailability .
- Structural analogs : Introduce fluorine substitutions (as in 4-fluorophenyl groups) to block metabolic oxidation .
- In vitro assays : Microsomal stability testing (human/rat liver microsomes) to identify vulnerable sites .
Q. How is crystallographic data utilized to resolve ambiguities in the compound’s 3D conformation?
Single-crystal X-ray diffraction (SC-XRD) resolves:
- Torsional angles : Confirm spatial arrangement of pyridazine and quinoline moieties (e.g., mean C–C bond length accuracy ±0.003 Å) .
- Hydrogen bonding : Identify intermolecular interactions (e.g., N–H···O bonds) influencing crystal packing .
- Validation : Compare experimental vs. computational (DFT) bond angles to detect synthetic deviations .
Methodological Challenges
Q. What analytical techniques are critical for detecting and quantifying synthetic impurities in this compound?
- HPLC-MS : Identifies impurities (e.g., desfluoro byproducts) using C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) .
- TGA/DSC : Assess thermal stability (decomposition onset >200°C) and crystallinity .
- XRPD : Differentiates polymorphic forms, which may affect solubility and bioactivity .
Q. How can researchers reconcile discrepancies between computational predictions and experimental binding affinity data?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
